6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde
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Overview
Description
6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes This compound features a cyclopropylmethoxy group attached to the 6th position of the nicotinaldehyde ring and a methyl group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with nicotinaldehyde as the starting material.
Introduction of Cyclopropylmethoxy Group: The cyclopropylmethoxy group is introduced via an O-alkylation reaction. This involves the reaction of nicotinaldehyde with cyclopropylmethanol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Methylation: The methyl group is introduced at the 4th position through a Friedel-Crafts alkylation reaction using a methylating agent like methyl iodide (CH3I) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 6-(Cyclopropylmethoxy)-4-methylnicotinic acid.
Reduction: 6-(Cyclopropylmethoxy)-4-methylnicotinyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the compound may interact with cellular receptors or signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-(Cyclopropylmethoxy)pyridine-3-boronic acid
- 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid
- 4-Difluoromethoxy-3-hydroxybenzaldehyde
Uniqueness
6-(Cyclopropylmethoxy)-4-methylnicotinaldehyde is unique due to the presence of both a cyclopropylmethoxy group and a methyl group on the nicotinaldehyde ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
6-(cyclopropylmethoxy)-4-methylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-8-4-11(12-5-10(8)6-13)14-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDGNTRKALBKHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)OCC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745135 |
Source
|
Record name | 6-(Cyclopropylmethoxy)-4-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289042-94-9 |
Source
|
Record name | 6-(Cyclopropylmethoxy)-4-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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